molecular formula C9H9NO3 B2895756 Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile CAS No. 33630-46-5

Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile

Cat. No. B2895756
CAS RN: 33630-46-5
M. Wt: 179.175
InChI Key: VHGYYIXSLHYRBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07521579B2

Procedure details

Sodium cyanide (10.2 g) is dissolved in water (40 ml) and cooled to 0° C. A second solution comprising vanillin (15.5 g) and ethanol (30 ml) is added at 0° C. Now, concentrated hydrochloric acid (28.5 g 32%) is added to the mixture at 0 to +5° C. within 30 to 45 minutes and the dropping funnel is rinsed with water (10 ml). After confirming that the conversion has proceeded to a satisfactory level by HPLC, the mixture is worked up by extracting repeatedly with t-butyl methyl ether (3×50 ml). The collected organic phases are washed twice with 10% aqueous bisulfite (50 ml) and once with water (40 ml). Finally, the product solution is dried and the solvent is evaporated in vacuum to yield the crude product as a yellow oil, which crystallized on standing (mp 80-81° C.). If the already pure product needs further purification, it can be crystallized from ether/hexane (m.p82-83° C.).
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
28.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].[O:4]=[CH:5][C:6]1[CH:14]=[CH:13][C:11]([OH:12])=[C:8]([O:9][CH3:10])[CH:7]=1.C(O)C.Cl>O>[OH:4][CH:5]([C:6]1[CH:14]=[CH:13][C:11]([OH:12])=[C:8]([O:9][CH3:10])[CH:7]=1)[C:1]#[N:2] |f:0.1|

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
15.5 g
Type
reactant
Smiles
O=CC1=CC(OC)=C(O)C=C1
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
28.5 g
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the dropping funnel is rinsed with water (10 ml)
EXTRACTION
Type
EXTRACTION
Details
by extracting repeatedly with t-butyl methyl ether (3×50 ml)
WASH
Type
WASH
Details
The collected organic phases are washed twice with 10% aqueous bisulfite (50 ml) and once with water (40 ml)
CUSTOM
Type
CUSTOM
Details
Finally, the product solution is dried
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated in vacuum

Outcomes

Product
Name
Type
product
Smiles
OC(C#N)C1=CC(=C(C=C1)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.